molecular formula C17H14ClN3O4 B14651075 4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid CAS No. 50983-67-0

4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid

Cat. No.: B14651075
CAS No.: 50983-67-0
M. Wt: 359.8 g/mol
InChI Key: GPDDUWGFUJKODC-UHFFFAOYSA-N
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Description

4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid is an organic compound with the molecular formula C17H14ClN3O4 It is characterized by its complex structure, which includes a diazenyl group, a benzoic acid moiety, and a 2-chloroanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid typically involves multiple steps. One common method includes the diazotization of 2-chloroaniline followed by coupling with a suitable benzoic acid derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the benzoic acid moiety may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and the compound’s derivatives .

Comparison with Similar Compounds

Properties

CAS No.

50983-67-0

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]benzoic acid

InChI

InChI=1S/C17H14ClN3O4/c1-10(22)15(16(23)19-14-5-3-2-4-13(14)18)21-20-12-8-6-11(7-9-12)17(24)25/h2-9,15H,1H3,(H,19,23)(H,24,25)

InChI Key

GPDDUWGFUJKODC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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